molecular formula C8H10N4O2 B020157 1-Propylxanthine CAS No. 104285-82-7

1-Propylxanthine

Cat. No.: B020157
CAS No.: 104285-82-7
M. Wt: 194.19 g/mol
InChI Key: IWBONKMODGBEOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-3,7-dihydro-purine-2,6-dione can be synthesized through various methods. One common approach involves the alkylation of theobromine with propyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . The reaction is typically carried out under reflux conditions.

Industrial Production Methods: Industrial production of 1-Propyl-3,7-dihydro-purine-2,6-dione often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Propyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Mechanism of Action

1-Propyl-3,7-dihydro-purine-2,6-dione exerts its effects primarily by inhibiting erythrocyte phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) activity. This results in the erythrocyte membrane becoming more resistant to deformity. Additionally, it acts as an antagonist to adenosine receptors, which contributes to its bronchodilator properties .

Comparison with Similar Compounds

Uniqueness: 1-Propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its ability to inhibit erythrocyte phosphodiesterase and act as an adenosine receptor antagonist makes it particularly valuable in respiratory medicine .

Properties

IUPAC Name

1-propyl-3,7-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBONKMODGBEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146367
Record name 1-Propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104285-82-7
Record name 1-Propylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104285827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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